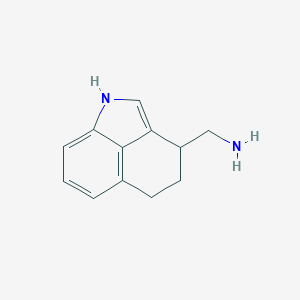
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (CAS No. 111261-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including its pharmacological implications.
Structural Characteristics
The molecular formula of this compound is C12H14N2, with a molecular weight of approximately 186.25 g/mol. Its structure features a tetrahydrobenz[cd]indole core with an amino methyl group that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Density | 1.196 g/cm³ |
| Boiling Point | 402 °C |
| Flash Point | 225.8 °C |
Synthesis
The synthesis of this compound can be achieved through various methods that typically involve the reaction of indole derivatives with amines under specific conditions to yield the desired product. The use of protective groups and careful control of reaction parameters is crucial for obtaining high yields and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Activity
Studies have shown that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs). This activity is attributed to their ability to bind to serotonin receptors and modulate neurotransmitter levels in the brain .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against a variety of pathogens. It has shown efficacy against both gram-positive and gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections .
Case Studies
- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was associated with increased levels of serotonin in the brain .
- Anticancer Activity : In a comparative study involving various indole derivatives, this compound exhibited superior cytotoxic effects against MCF-7 breast cancer cells with an IC50 value significantly lower than other tested compounds .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Membrane Disruption : Antimicrobial effects likely arise from disruption of bacterial cell membranes.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C12H14N2
- Molecular Weight : 186.25 g/mol
- CAS Number : 111261-72-4
- IUPAC Name : 1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine
The compound features a fused ring system characteristic of indoles, contributing to its biological activity and interaction with various receptors.
Neuropharmacology
3-AMTBI has been studied for its effects on the central nervous system. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders such as:
- Parkinson's Disease : Research indicates that derivatives of tetrahydrobenz(cd)indole compounds can exhibit dopaminergic activity, which may help alleviate symptoms associated with Parkinson's disease .
- Depression and Anxiety : The compound's ability to interact with serotonin receptors positions it as a candidate for developing antidepressant therapies.
Synthesis of Bioactive Compounds
The synthesis of 3-AMTBI and its derivatives serves as an important step in creating new pharmaceuticals. The compound acts as an intermediate in the synthesis of more complex molecules that may possess enhanced therapeutic properties. For example:
- Advanced Intermediates : Studies have reported on the synthesis of related compounds that exhibit significant biological activity, paving the way for drug development .
Cancer Research
Recent investigations have explored the potential anticancer properties of indole derivatives, including 3-AMTBI. The compound may influence cancer cell proliferation and apoptosis through various mechanisms:
- Inhibition of Tumor Growth : Some studies suggest that indole derivatives can inhibit specific signaling pathways involved in tumor growth and metastasis.
Case Studies and Findings
特性
CAS番号 |
111261-72-4 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC名 |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
InChIキー |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
正規SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
同義語 |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















